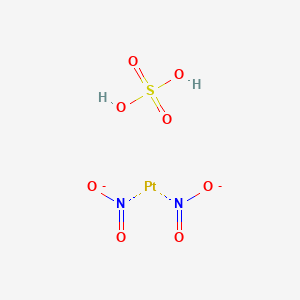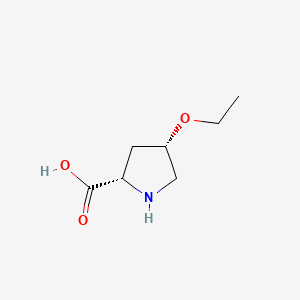
Dihydrogen dinitrosulfatoplatinate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen dinitrosulfatoplatinate(II) is a platinum-based compound with the chemical formula H₂Pt(NO₂)₂SO₄. It is known for its applications in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates . This compound is typically found as a brown liquid and is miscible with water .
Mécanisme D'action
Target of Action
Dihydrogen Dinitrosulfatoplatinate(II), also known as Platinum Dinitrosulfato, is a compound of platinum
Mode of Action
It is known that the compound can be used in scientific research, particularly in the preparation of catalysts and in oxidation reactions .
Biochemical Pathways
It is known that the compound can be used in the preparation of catalysts and in oxidation reactions , which suggests that it may influence redox reactions and related biochemical pathways.
Pharmacokinetics
It is known that the compound is miscible with water , which suggests that it may have good bioavailability when administered in aqueous solution.
Result of Action
Dihydrogen Dinitrosulfatoplatinate(II) is used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates, which acts as the interconnects material for implantable medical applications . This suggests that the compound’s action results in the formation of platinum films and interconnects for medical devices.
Action Environment
The action, efficacy, and stability of Dihydrogen Dinitrosulfatoplatinate(II) can be influenced by various environmental factors. For example, the compound is miscible with water , suggesting that its action and stability may be influenced by the presence and properties of water in the environment.
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used in the preparation of electrodeposition of platinum films and biocompatible platinum thin film electrodeposition on tin substrates This suggests that it may interact with certain biomolecules in these processes
Cellular Effects
Given its use in the preparation of platinum films and biocompatible platinum thin film electrodeposition on tin substrates , it may influence cell function in ways related to these applications
Méthodes De Préparation
The synthesis of dihydrogen dinitrosulfatoplatinate(II) involves the reaction of platinum with nitrous acid and sulfuric acid. The reaction conditions typically require controlled temperatures and specific concentrations of the reactants to ensure the formation of the desired product . Industrial production methods often involve the use of platinum salts and controlled environments to maintain the purity and consistency of the compound .
Analyse Des Réactions Chimiques
Dihydrogen dinitrosulfatoplatinate(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different platinum oxides.
Reduction: It can be reduced to elemental platinum using reducing agents such as hydrogen gas.
Substitution: The nitrite and sulfate groups can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include hydrogen gas for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dihydrogen dinitrosulfatoplatinate(II) has several scientific research applications:
Chemistry: It is used in the preparation of platinum-based catalysts and in the study of platinum chemistry.
Biology: The compound is used in the development of biocompatible materials for medical implants.
Medicine: It is explored for its potential use in drug delivery systems and cancer treatment due to its platinum content.
Industry: The compound is used in the electrodeposition of platinum films, which are essential in various electronic and medical devices
Comparaison Avec Des Composés Similaires
Dihydrogen dinitrosulfatoplatinate(II) can be compared with other platinum-based compounds such as:
Cisplatin: A widely used chemotherapy drug with a different ligand structure.
Carboplatin: Another chemotherapy drug with a similar platinum center but different ligands.
Oxaliplatin: A platinum-based drug used in cancer treatment with distinct ligands.
Propriétés
IUPAC Name |
platinum;sulfuric acid;dinitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.H2O4S.Pt/c2*2-1-3;1-5(2,3)4;/h2*(H,2,3);(H2,1,2,3,4);/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPLCLKAKFRMB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].OS(=O)(=O)O.[Pt] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8PtS-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea](/img/structure/B577232.png)



![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)
![1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B577239.png)
![1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole](/img/structure/B577240.png)

![(1R)-1-[(2S,3R,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577246.png)
